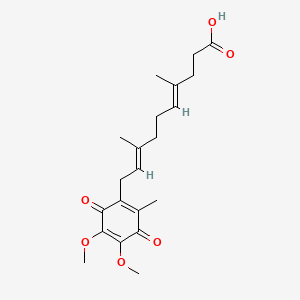

Dykellic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

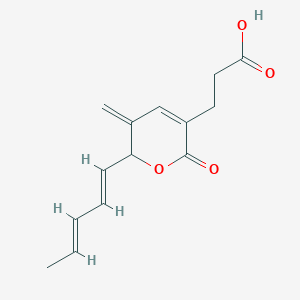

Dykellic acid is a natural product initially identified from the culture broth of Westerdykella multispora F50733. It has garnered attention due to its potential anti-cancer effects. Let’s explore further.

Vorbereitungsmethoden

Synthetic Routes:: The synthetic routes for dykellic acid are not widely documented. its isolation from fungal sources suggests that it can be obtained through fermentation or extraction processes.

Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research efforts are ongoing to explore its synthesis and scalability.

Analyse Chemischer Reaktionen

Dykellic Acid ist dafür bekannt, verschiedene chemische Reaktionen zu durchlaufen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substituenten können an bestimmten Positionen eingeführt werden.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte variieren je nach Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Dykellic Acid erstrecken sich über mehrere wissenschaftliche Bereiche:

Chemie: Es dient als wertvolles synthetisches Zwischenprodukt.

Biologie: Forscher untersuchen seine Auswirkungen auf Zellmigration, Tubusbildung und Apoptose.

Medizin: Seine Antikrebs-Eigenschaften sind von besonderem Interesse.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, ist ein aktives Forschungsgebiet. Es wurde gezeigt, dass es:

MMP-9 hemmt: This compound unterdrückt die Expression und Aktivität der Matrixmetalloproteinase-9 (MMP-9).

NFκB moduliert: Es hemmt die Transaktivierung des nukleären Transkriptionsfaktors κB (NFκB), der eine Rolle bei der Regulation von MMP-9 spielt.

Wirkmechanismus

The exact mechanism by which dykellic acid exerts its effects remains an active area of research. it has been shown to:

Inhibit MMP-9: This compound suppresses matrix metalloproteinase-9 (MMP-9) expression and activity.

Modulate NFκB: It inhibits transactivation of nuclear factor κB (NFκB), which plays a role in MMP-9 regulation.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Dykellic Acid liegt in seinen Antikrebs-Eigenschaften. Während andere Verbindungen MMPs hemmen können, machen die spezifischen Wirkungen von this compound es bemerkenswert.

Ähnliche Verbindungen::Andere MMP-Inhibitoren: Verbindungen, die auf MMPs abzielen, wie z. B. synthetische Inhibitoren oder Naturstoffe.

Antikrebsmittel: Vergleichen Sie this compound mit anderen Antikrebsmitteln.

Eigenschaften

Molekularformel |

C14H16O4 |

|---|---|

Molekulargewicht |

248.27 g/mol |

IUPAC-Name |

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |

InChI-Schlüssel |

XMBYWWHLSMXSPA-VNKDHWASSA-N |

SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

Isomerische SMILES |

C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |

Kanonische SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

Synonyme |

dykellic acid |

Herkunft des Produkts |

United States |

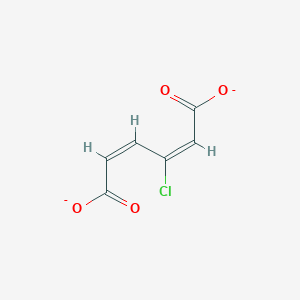

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)